molecular formula C16H23BCl2O3 B8209310 4-Butoxy-3,5-dichlorophenylboronic acid pinacol ester

4-Butoxy-3,5-dichlorophenylboronic acid pinacol ester

Cat. No.: B8209310
M. Wt: 345.1 g/mol
InChI Key: HNOKPCFTBBTYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-3,5-dichlorophenylboronic acid pinacol ester typically involves the reaction of 4-butoxy-3,5-dichlorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated systems ensures consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Corresponding phenols or quinones.

    Reduction: Corresponding alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

4-Butoxy-3,5-dichlorophenylboronic acid pinacol ester is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-butoxy-3,5-dichlorophenylboronic acid pinacol ester primarily involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the transmetalation of the boronic ester with the palladium complex, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

  • 3,5-Dichlorophenylboronic acid
  • Phenylboronic acid pinacol ester
  • 4-Butoxyphenylboronic acid pinacol ester

Comparison: 4-Butoxy-3,5-dichlorophenylboronic acid pinacol ester is unique due to the presence of both butoxy and dichloro substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 3,5-dichlorophenylboronic acid, the pinacol ester form is more stable and easier to handle in synthetic applications .

Properties

IUPAC Name

2-(4-butoxy-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BCl2O3/c1-6-7-8-20-14-12(18)9-11(10-13(14)19)17-21-15(2,3)16(4,5)22-17/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOKPCFTBBTYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCCCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.